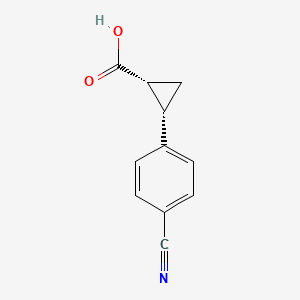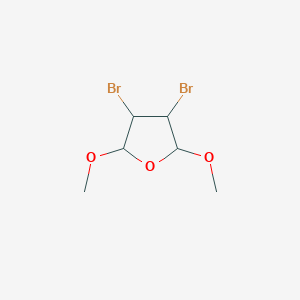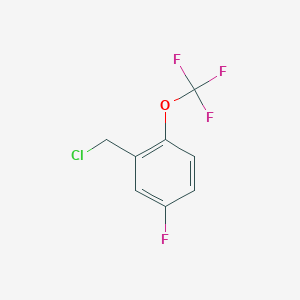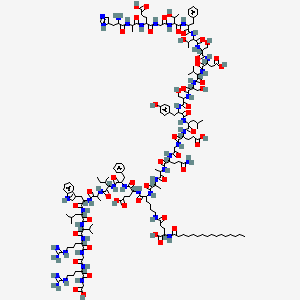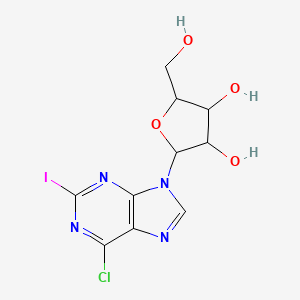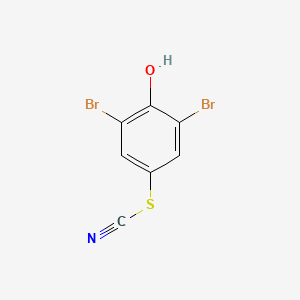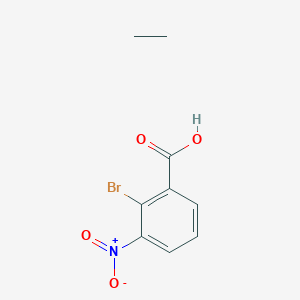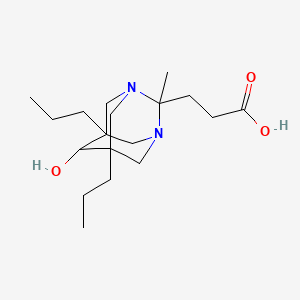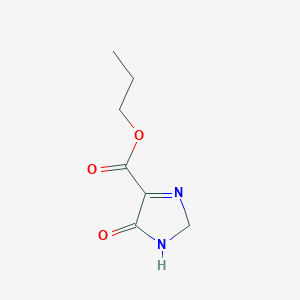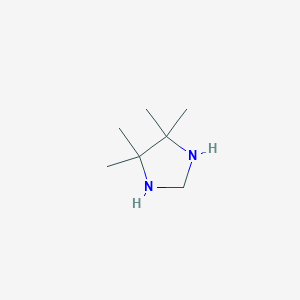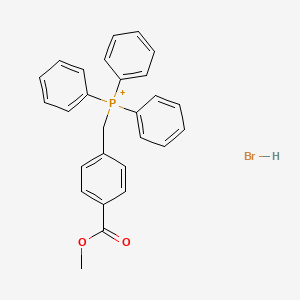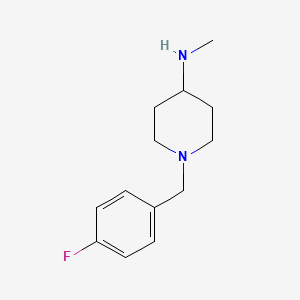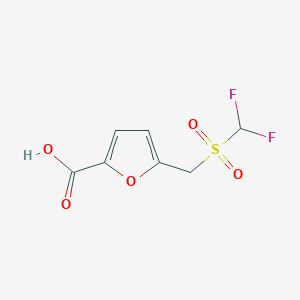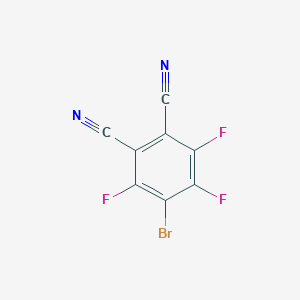
4-Bromo-3,5,6-trifluorophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,5,6-trifluorophthalonitrile is an organic compound with the molecular formula C8BrF3N2. It is a derivative of phthalonitrile, where three fluorine atoms and one bromine atom are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5,6-trifluorophthalonitrile typically involves the bromination and fluorination of phthalonitrile derivatives. One common method includes the following steps:
Bromination: Phthalonitrile is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5,6-trifluorophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity of the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines are used under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phthalonitriles with various functional groups replacing the bromine atom.
Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.
Scientific Research Applications
4-Bromo-3,5,6-trifluorophthalonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects
Mechanism of Action
The mechanism of action of 4-Bromo-3,5,6-trifluorophthalonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the bromine atom makes the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
- 4-Bromo-5-nitrophthalonitrile
- 4,5-Dichlorophthalonitrile
Uniqueness
4-Bromo-3,5,6-trifluorophthalonitrile is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Properties
Molecular Formula |
C8BrF3N2 |
|---|---|
Molecular Weight |
261.00 g/mol |
IUPAC Name |
4-bromo-3,5,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8BrF3N2/c9-5-6(10)3(1-13)4(2-14)7(11)8(5)12 |
InChI Key |
QVAMBVIPYOKYFD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)Br)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


